molecular formula C10H13NO2S2 B2883296 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 56888-63-2

5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2883296
CAS No.: 56888-63-2
M. Wt: 243.34
InChI Key: CNPAHLACCHNFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method is the reaction of 2-thienylamine with chloroacetic acid in the presence of a base, followed by cyclization with dimethylamine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced thiazolidine derivatives.

  • Substitution: Generation of various substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazolidine ring is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: The biological activities of thiazolidine derivatives include antioxidant, anti-inflammatory, and antimicrobial properties. These compounds are studied for their potential use in treating various diseases.

Medicine: Thiazolidine derivatives have shown promise in the development of new drugs. They are investigated for their potential as antitumor, antiviral, and anticonvulsant agents.

Industry: In the industrial sector, thiazolidine derivatives are used in the production of polymers, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can bind to specific sites on these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • Thiazolidine: A simpler thiazolidine derivative without the dimethyl or thienyl groups.

  • Thiazolidinedione: A related compound with a carbonyl group at the 2-position of the thiazolidine ring.

  • Thiazole: A five-membered ring containing sulfur and nitrogen atoms, but lacking the thienyl group.

Uniqueness: 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

5,5-dimethyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S2/c1-10(2)7(9(12)13)11-8(15-10)6-4-3-5-14-6/h3-5,7-8,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPAHLACCHNFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=CC=CS2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.